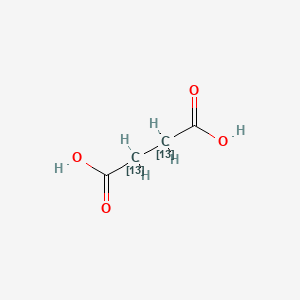

(2,3-13C2)butanedioic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One reported method for synthesizing (2,3-13C2)butanedioic acid involves the reaction between 1,2-dibromoethane-13C2 and potassium cyanide, followed by hydrolysis . The reaction conditions typically include the use of sodium hydroxide and 18-crown-6 ether in acetonitrile, refluxed for three days, followed by methanol reflux for 16 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

(2,3-13C2)butanedioic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form fumaric acid.

Reduction: It can be reduced to form 1,4-butanediol.

Substitution: It can undergo substitution reactions to form derivatives such as esters and amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alcohols or amines for substitution reactions.

Major Products

The major products formed from these reactions include fumaric acid (oxidation), 1,4-butanediol (reduction), and various esters and amides (substitution).

Aplicaciones Científicas De Investigación

Metabolic Studies

One of the primary applications of (2,3-13C2)butanedioic acid is in metabolic studies. The incorporation of the heavier isotope allows researchers to track metabolic pathways and the fate of this compound within biological systems. This technique is particularly useful in studies related to:

- Krebs Cycle Dynamics : As a crucial metabolic intermediate, this compound plays a vital role in the Krebs cycle, facilitating energy production in aerobic organisms. Its isotopic labeling allows for precise measurements of metabolic rates and pathways under different physiological conditions .

- NMR Spectroscopy : The presence of enhances signals from specific carbon atoms in nuclear magnetic resonance (NMR) spectroscopy, enabling detailed structural analysis of organic molecules .

Neurobiology

Recent studies have highlighted the potential therapeutic applications of this compound in neurobiology:

- Traumatic Brain Injury (TBI) : Research indicates that administering this compound can improve cerebral metabolism in patients with TBI. In a study involving patients with mitochondrial dysfunction post-TBI, focal administration of disodium 2,3-13C2 succinate resulted in reduced lactate/pyruvate ratios and increased brain glucose levels, suggesting enhanced energy metabolism .

Environmental Research

The compound's isotopic labeling capabilities extend to environmental research:

- Biodegradation Studies : In soil laboratory experiments, this compound has been utilized to study the biodegradation of polymers like poly(butylene succinate). The stable carbon isotope labeling allows for accurate tracking of mineralization processes over extended periods .

Biochemical Interaction Studies

Research has demonstrated that this compound interacts with various enzymes involved in metabolic processes:

- Enzyme Kinetics : Its use as a tracer enables scientists to observe how this compound influences metabolic fluxes and enzyme activities within biological systems. This application is crucial for understanding the dynamics of energy metabolism and potential therapeutic interventions .

Comparison with Related Compounds

To highlight the uniqueness of this compound compared to other compounds, the following table summarizes key characteristics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Butanedioic Acid | C4H6O4 | Common form without isotopic labeling |

| (1,4-13C2)Butanedioic Acid | C4H6O4 | Isotopically labeled at different positions |

| Malonic Acid | C3H4O4 | One less carbon than butanedioic acid |

| Glutaric Acid | C5H8O4 | One additional carbon compared to butanedioic acid |

The specific isotopic labeling at positions 2 and 3 provides distinct advantages for tracing studies compared to its non-labeled counterparts or differently labeled forms .

Mecanismo De Acción

(2,3-13C2)butanedioic acid is not used for its biological activity but rather as a tracer molecule in scientific research. The specific position of the 13C isotopes allows researchers to track the movement and fate of the molecule within a system using NMR spectroscopy. This enables detailed analysis of metabolic pathways and reaction mechanisms.

Comparación Con Compuestos Similares

Similar Compounds

Succinic acid-1,4-13C2: Another isotope-labeled form of succinic acid with 13C isotopes at positions 1 and 4.

Succinic acid-13C4: A fully labeled form of succinic acid with 13C isotopes at all four carbon positions.

Fumaric acid-13C2: An isotope-labeled form of fumaric acid with 13C isotopes at specific positions.

Uniqueness

Actividad Biológica

(2,3-13C2)butanedioic acid, also known as succinic acid-2,3-13C2, is a stable isotopic form of butanedioic acid where the carbon atoms at positions 2 and 3 are replaced with the isotope carbon-13. This compound plays a significant role in various biological processes, particularly in metabolism and energy production.

- Chemical Formula : C4H6O4

- Molecular Weight : Approximately 118.0880 g/mol

- Structure : Dicarboxylic acid with two carboxyl groups (-COOH) attached to a four-carbon backbone.

Role in Metabolism

This compound is primarily recognized for its function as a metabolic intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. This cycle is essential for energy production in aerobic organisms. The incorporation of carbon-13 allows for tracing metabolic pathways and studying energy metabolism dynamics within living systems, which is crucial for understanding various physiological conditions and diseases.

Table 1: Comparison of Succinic Acid Isotopes

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Butanedioic Acid | C4H6O4 | Common form without isotopic labeling |

| (1,4-13C2)Butanedioic Acid | C4H6O4 | Isotopically labeled at different positions |

| Malonic Acid | C3H4O4 | One less carbon than butanedioic acid |

| Glutaric Acid | C5H8O4 | One additional carbon compared to butanedioic acid |

Metabolic Studies

The use of this compound in metabolic studies has provided insights into its role in cellular respiration and energy production. Research indicates that it can influence metabolic fluxes when used as a tracer, allowing precise measurements of metabolic rates under various physiological conditions .

In a study by Jalloh et al., the administration of disodium (2,3-13C2)succinate via cerebral microdialysis demonstrated its metabolism through the TCA cycle in traumatic brain injury (TBI) patients. The resulting 13C-labeled metabolites confirmed its role in enhancing mitochondrial function even under metabolic stress .

Therapeutic Potential

Research has also highlighted potential therapeutic applications of succinate derivatives, including anti-inflammatory and antioxidant properties. These effects are particularly relevant in conditions involving mitochondrial dysfunction and oxidative stress .

Interaction with Enzymes

This compound interacts with various enzymes involved in the Krebs cycle. Its isotopic labeling allows researchers to study these interactions more precisely. For example, studies have shown that it can affect enzyme activity related to the TCA cycle and influence cellular signaling mechanisms that may impact cell growth and differentiation .

Case Studies

- Traumatic Brain Injury (TBI) : A notable case study involved administering this compound to TBI patients. The results indicated improved cerebral metabolism and enhanced mitochondrial function under stress conditions .

- Metabolic Disorders : In vitro studies demonstrated that succinate supplementation could improve metabolic performance by reducing lactate production and increasing pyruvate levels in cells treated with metabolic inhibitors like rotenone .

Propiedades

IUPAC Name |

(2,3-13C2)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYFGRWQOYBRFD-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2]C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514629 | |

| Record name | (2,3-~13~C_2_)Butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61128-08-3 | |

| Record name | (2,3-~13~C_2_)Butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61128-08-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.